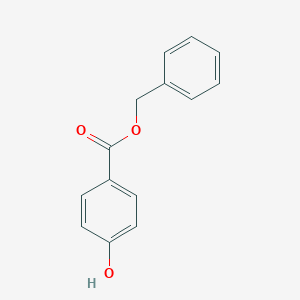

Benzyl 4-hydroxybenzoate

Übersicht

Beschreibung

Alytesin ist ein bombesinähnliches Peptid, das in den Haut-Extrakten des europäischen Laubfrosches Alytes obstetricans vorkommt. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter die Reduzierung der Magensäuresekretion, die Induktion von Bluthochdruck und die Auslösung kurzfristiger Anorexie-Effekte bei Küken .

Vorbereitungsmethoden

Alytesin kann mittels Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess umfasst die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Aktivatoren wie 1-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Nach der vollständigen Assemblierung der Peptidkette wird sie vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Analyse Chemischer Reaktionen

Microwave-Assisted Esterification

A high-efficiency method employs 4-hydroxybenzoic acid and benzyl alcohol under microwave irradiation with K₂CO₃ and a phase transfer catalyst (e.g., tetrabutylammonium bromide). Key parameters:

| Parameter | Value/Description | Yield | Source |

|---|---|---|---|

| Reaction time | 10–15 minutes | 92% | |

| Temperature | 80–100°C | ||

| Molar ratio (acid:alcohol) | 1:4 to 1:5 | ||

| Catalyst | Dibutyltin oxide or Ti(OiPr)₄ | 0.5–1.2% |

This method minimizes side reactions compared to conventional heating .

Conventional Esterification

A patent describes refluxing 4-hydroxybenzoic acid with excess benzyl alcohol in xylene under N₂, using dibutyltin oxide as a catalyst. Post-reaction distillation recovers unreacted benzyl alcohol, achieving >98% purity after recrystallization .

Photodegradation

Visible-light degradation occurs in homogeneous aqueous solutions with 4,4′,4′′,4′′′-(porphine-5,10,15,20-tetrayl)tetrakis(benzenesulphonic acid) as a photosensitizer. The reaction follows pseudo-first-order kinetics, with degradation efficiency dependent on pH and light intensity .

Biodegradation Pathways

Microbial degradation involves enzymatic hydrolysis and oxidative pathways:

- Hydrolysis : Esterases cleave the benzyl ester bond to yield 4-hydroxybenzoic acid and benzyl alcohol .

- Oxidative Metabolism : In Corynebacterium glutamicum, phosphorylation of the phenolic hydroxyl group initiates a pathway involving P450-mediated oxidation of the aromatic methyl group to carboxylic acid derivatives .

Hydrogenolysis

The benzyl ester group is selectively removed via catalytic hydrogenation (H₂/Pd-C) without affecting other protective groups (e.g., carbohydrate moieties in calicheamicin synthesis) :

Halogenation

Electrophilic iodination at the 5-position of the aromatic ring is achieved using iodine monochloride (ICl) in acetic acid, yielding benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate for antibiotic synthesis .

Thermal Stability

- Melting Point : 108–114°C .

- Decomposition : Prolonged heating above 150°C leads to decarboxylation and formation of phenolic byproducts .

Chemical Stability

Wissenschaftliche Forschungsanwendungen

Applications in Cosmetics and Personal Care Products

Benzyl 4-hydroxybenzoate is predominantly used in the cosmetic industry as a preservative. Its applications include:

- Preservative in Skincare Products : It helps inhibit the growth of bacteria and fungi in creams, lotions, and other topical products.

- Fragrance Component : Often included in perfumes and scented products due to its pleasant aroma.

- Stabilizing Agent : Used to maintain the integrity of formulations during storage.

Regulatory Considerations

The use of benzyl paraben is regulated in many regions due to its potential endocrine-disrupting properties. Regulatory bodies like the European Commission have evaluated its safety, leading to established limits on concentration levels in cosmetics.

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- Preservative in Medicinal Formulations : It is incorporated into ointments and creams to prevent microbial contamination.

- Research in Drug Delivery Systems : Studies have explored its potential for enhancing the solubility and stability of active pharmaceutical ingredients.

Case Studies

Several studies have documented the efficacy of benzyl paraben in pharmaceutical formulations:

- A study published in Analytical Chemistry demonstrated the quantification of parabens in pharmaceutical products using solid-phase microextraction techniques .

- Research highlighted its role in stabilizing certain drug formulations against microbial growth .

Food Industry Applications

Although less common than in cosmetics and pharmaceuticals, this compound has applications in food preservation:

- Food Preservative : Its antimicrobial properties make it suitable for extending the shelf life of certain food products.

Environmental and Safety Concerns

The widespread use of benzyl paraben has raised environmental concerns due to its potential bioaccumulation and endocrine-disrupting effects:

- Studies indicate that parabens can be detected in human urine, suggesting significant exposure through consumer products .

- Research has shown that low doses can exhibit estrogenic activity, prompting calls for further investigation into their long-term health effects .

Summary Table of Applications

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Cosmetics | Preservative, fragrance component | Regulated with concentration limits |

| Pharmaceuticals | Preservative in ointments | Evaluated for safety |

| Food Industry | Potential preservative | Limited use |

Wirkmechanismus

Alytesin exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors found in various tissues. Upon binding, Alytesin activates intracellular signaling pathways, leading to the release of secondary messengers like cyclic adenosine monophosphate (cAMP) and calcium ions. These secondary messengers mediate the physiological effects of Alytesin, such as reducing gastric acid secretion and inducing hypertension .

Vergleich Mit ähnlichen Verbindungen

Alytesin ähnelt anderen bombesinähnlichen Peptiden wie Bombesin und Gastrin-Releasing-Peptid. Alytesin ist einzigartig in seiner spezifischen Aminosäuresequenz und seinen unterschiedlichen biologischen Aktivitäten. Zu ähnlichen Verbindungen gehören:

Bombesin: Vorkommt in der Haut des europäischen Erdkröten (Bombina), hat ähnliche Auswirkungen auf die Magensäuresekretion und die glatte Muskelkontraktion.

Gastrin-Releasing-Peptid: Vorkommt bei Säugetieren, reguliert die Freisetzung und Motilität von gastrointestinalen Hormonen.

Biologische Aktivität

Benzyl 4-hydroxybenzoate, also known as benzylparaben, is an ester derived from para-hydroxybenzoic acid. It is commonly used as a preservative in cosmetic and pharmaceutical products due to its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, safety assessments, and relevant case studies.

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.25 g/mol

- CAS Number : 94-18-8

- Melting Point : 110-114 °C

This compound exhibits its biological activity primarily through its ability to inhibit microbial growth. It acts as a bacteriostatic agent by disrupting the cell membrane integrity of bacteria, thereby preventing their proliferation. This mechanism is similar to that of other parabens, which are known to interfere with microbial cell wall synthesis.

Antimicrobial Activity

Studies have demonstrated that this compound is effective against a range of microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

These results indicate that this compound can be a potent preservative in various formulations.

Safety and Toxicological Assessments

The safety of this compound has been evaluated in several studies. The Cosmetic Ingredient Review (CIR) panel has assessed its safety and concluded that it is safe for use in cosmetics at concentrations up to 0.8% . However, concerns regarding its potential endocrine-disrupting effects have been raised, particularly in studies involving developmental and reproductive toxicity.

Biochemical Research Applications

This compound is utilized in biochemical research for its preservative properties and as a model compound for studying the behavior of parabens in biological systems. Its application includes:

Q & A

Q. How can Benzyl 4-hydroxybenzoate be structurally characterized in a research setting?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the ester linkage and aromatic protons. For example, NMR peaks at δ 5.34 (s, 2H, benzyl CH), 6.86 (d, J=8.7 Hz, aromatic protons), and 8.00 (d, J=8.7 Hz, aromatic protons) are diagnostic .

- Melting Point Determination : Compare experimental melting points (109–112°C) with literature values to assess purity .

- Thin-Layer Chromatography (TLC) : Use solvent systems like CHCl/MeOH (20:1) to monitor reaction progress, with R values (e.g., 0.46) as reference .

Q. What are the standard synthetic routes for this compound?

Methodology :

- Esterification : React 4-hydroxybenzoic acid with benzyl bromide in dimethylformamide (DMF) using NaCO as a base. Optimize stoichiometry (1:1 molar ratio) to achieve 86% yield .

- Purification : Recrystallize the product from ethanol to remove unreacted starting materials, ensuring >99% purity .

Q. How can researchers quantify this compound in complex mixtures?

Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection at 254 nm. Calibrate with standards of known concentration.

- UV-Vis Spectroscopy : Leverage the compound’s absorbance in ethanol (25 mg/mL solubility) for concentration estimation .

Q. How can synthesis yields be optimized for this compound?

Advanced Considerations :

- Catalyst Screening : Test alternatives to NaCO, such as KCO or phase-transfer catalysts, to enhance reaction efficiency.

- Solvent Effects : Compare DMF with polar aprotic solvents like acetonitrile or THF to improve solubility and reaction kinetics .

Q. What are the stability profiles of this compound under varying conditions?

Methodology :

- Hydrolysis Studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions and monitor degradation via TLC or HPLC. Expect ester cleavage to 4-hydroxybenzoic acid and benzyl alcohol .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

Q. How is the toxicity of this compound evaluated in biological systems?

Advanced Approaches :

- In Vitro Assays : Use cell viability assays (e.g., MTT) on mammalian cell lines to assess acute toxicity.

- Computational Models : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints, referencing experimental LD values (e.g., 1.55–1.57 log units) .

Q. What safety protocols are essential for handling this compound?

Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38) .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents.

Q. How can discrepancies in reported data (e.g., melting points) be resolved?

Advanced Analysis :

- Purity Verification : Use differential scanning calorimetry (DSC) to confirm melting points and detect impurities.

- Inter-Lab Comparisons : Cross-validate results using standardized protocols from authoritative sources like NIST .

Q. What methodologies assess the biological activity of this compound?

Methodology :

- Enzyme Inhibition Assays : Test inhibitory effects on enzymes like lipases or esterases using spectrophotometric methods.

- Antimicrobial Studies : Conduct agar diffusion assays to evaluate preservative efficacy, referencing its use in non-ionic surfactants .

Q. How are degradation products of this compound identified?

Advanced Techniques :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze hydrolyzed samples to detect benzyl alcohol and 4-hydroxybenzoic acid.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weights of degradation products .

Eigenschaften

IUPAC Name |

benzyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022526 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-18-8 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y41DYV4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.